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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ANG1005, a novel peptide-drug
conjugate, and its application in the research and treatment of leptomeningeal carcinomatosis.
This document consolidates key preclinical and clinical data, outlines experimental
methodologies, and visualizes the underlying mechanisms of action and study designs.

Core Concept: Overcoming the Blood-Brain Barrier

Leptomeningeal carcinomatosis is a devastating complication of cancer characterized by the
dissemination of malignant cells to the leptomeninges and the cerebrospinal fluid (CSF).[1][2]
[3][4][5] The treatment of this condition is significantly hampered by the blood-brain barrier
(BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which prevent most
chemotherapeutic agents from reaching the central nervous system (CNS) in therapeutic
concentrations.[6][7]

ANG1005 is a novel therapeutic designed to overcome this challenge.[6][8] It is a peptide-drug
conjugate consisting of three molecules of the cytotoxic agent paclitaxel covalently linked to
Angiopep-2, a 19-amino acid peptide.[6][8][9] This design leverages the Low-Density
Lipoprotein Receptor-related Protein 1 (LRP1) transport system, which is highly expressed on
the endothelial cells of the BBB and cancer cells, to facilitate the transport of ANG1005 into the
CNS.[6][7][9][10][11]
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Mechanism of Action

ANG1005's mechanism of action involves a multi-step process to deliver paclitaxel to cancer
cells within the CNS.

o Systemic Administration and BBB Transport: Following intravenous administration, ANG1005
circulates in the bloodstream. The Angiopep-2 moiety of ANG1005 binds to LRP1 receptors
on the surface of the brain capillary endothelial cells.[6][9] This binding initiates receptor-
mediated transcytosis, a process that actively transports ANG1005 across the BBB and into
the brain parenchyma.[6][7] This mechanism allows ANG1005 to bypass the P-glycoprotein
(P-gp) efflux pump, which is a major mechanism of resistance for paclitaxel.[12][13]

o Penetration into Cancer Cells: LRP1 is also overexpressed on various tumor cells, including
those in brain metastases and leptomeningeal carcinomatosis.[6][10] Once in the CNS,
ANG1005 binds to LRP1 on the surface of cancer cells, leading to its internalization via
endocytosis.[6]

e Intracellular Drug Release and Action: Inside the cancer cell, the ester linkages connecting
paclitaxel to Angiopep-2 are cleaved by lysosomal esterases.[6] This releases the paclitaxel
molecules, which can then exert their cytotoxic effect by stabilizing microtubules, leading to
cell cycle arrest and apoptosis.[7]

Bloodstream Central Nervous System

Click to download full resolution via product page
Diagram 1: ANG1005 Mechanism of Action

Preclinical Research Data
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Preclinical studies have demonstrated the superior ability of ANG1005 to penetrate the brain
and exert anti-tumor activity compared to paclitaxel alone.

Brain Uptake Studies

In situ brain perfusion studies in rodents have been instrumental in quantifying the brain uptake
of ANG1005. These experiments involve perfusing the brain with a solution containing
radiolabeled ANG1005 or paclitaxel and measuring the amount of radioactivity that enters the
brain parenchyma.

Brain Influx (Kin) Fold Increase vs.
Compound . Reference
(mL/slg) Paclitaxel
1251-ANG1005 7.3x0.2x10-3 86-fold
3H-paclitaxel 8.5+ 0.5x 10-5
125I-ANG1005 (in
4- to 54-fold

Vivo)

14C-paclitaxel (in

Vivo)

Table 1: Comparative Brain Uptake of ANG1005 and Paclitaxel

In Vitro Cytotoxicity

The cytotoxic activity of ANG1005 has been evaluated against various human cancer cell lines.
The half-maximal inhibitory concentration (IC50) values demonstrate that ANG1005 retains a
potent antineoplastic activity comparable to that of paclitaxel.

. ANG1005IC50 Paclitaxel IC50
Cell Line Tumor Type Reference
(nM) (nM)

u87 MG Glioblastoma 2.7 15 [6]

Non-small cell
NCI-H460 , 8.3 3.2 [6]
lung carcinoma
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Table 2: In Vitro Cytotoxicity of ANG1005 and Paclitaxel

Clinical Research in Leptomeningeal
Carcinomatosis

A key clinical investigation of ANG1005 in leptomeningeal carcinomatosis was a multicenter,
open-label Phase Il study (NCT02048059).[8] This study enrolled patients with recurrent brain
metastases from breast cancer, including a subset with leptomeningeal carcinomatosis.[8]

Study Design and Methodology

The study aimed to evaluate the efficacy, safety, and tolerability of ANG1005 in this patient
population.

o Patient Population: Adult patients with measurable recurrent brain metastases from breast
cancer, with or without leptomeningeal carcinomatosis.

o Treatment Regimen: ANG1005 was administered intravenously at a dose of 600 mg/m?
every 3 weeks.

e Primary Endpoint: The primary endpoint was the intracranial objective response rate (iORR)
based on CNS RECIST 1.1 criteria.

e Secondary Endpoints: Secondary endpoints included extracranial response (RECIST 1.1),
progression-free survival (PFS), and overall survival (OS).
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Efficacy & Safety Analysis
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Diagram 2: Phase Il Clinical Trial Workflow (NCT02048059)

Clinical Efficacy in Leptomeningeal Carcinomatosis

The study demonstrated notable clinical activity of ANG1005 in the subset of patients with
leptomeningeal carcinomatosis.
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Parameter Value Reference

Number of Patients (LC
Subset)

28

Intracranial Disease Control 79% [1]

Median Overall Survival (OS) 8.0 months (95% Cl, 5.4-9.4) [2]

Historical Median OS

2 months (2]
(Untreated)

Historical Median OS (Treated)  3-4 months

Table 3: Efficacy of ANG1005 in the Leptomeningeal Carcinomatosis Subset

Overall Clinical Response and Safety

Across the entire study population of patients with brain metastases, ANG1005 showed a
manageable safety profile and evidence of anti-tumor activity both intracranially and
extracranially.

Parameter Intracranial Extracranial Reference

Patient Benefit (Stable

) 7% 86% [6]
Disease or Better)
Objective Response
Rate (Investigator 15% - [6]
Assessed)
Objective Response
Rate (Independent 8% - [6]

Review)

Table 4: Overall Response in the Phase Il Study of ANG1005

The safety profile of ANG1005 was reported to be similar to that of paclitaxel, with
myelosuppression being the most common toxicity.[8]
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Experimental Protocols

Detailed, step-by-step protocols for the synthesis and evaluation of ANG1005 are proprietary.
However, based on published literature, the following outlines the general methodologies
employed.

ANG1005 Synthesis and Conjugation

The synthesis of ANG1005 involves a multi-step chemical process.[6]

» Activation of Paclitaxel: Paclitaxel is first reacted with succinic anhydride to form 2'-succinyl-
paclitaxel. This intermediate is then activated with N-hydroxysuccinimide (NHS) to create 2'-
succinyl-NHS-paclitaxel.

» Conjugation to Angiopep-2: The activated paclitaxel is then conjugated to the Angiopep-2
peptide. The reaction is performed in a solution of dimethyl sulfoxide (DMSO) and Ringer's
solution at a controlled pH and temperature.[6] The amino groups on the Angiopep-2 peptide
react with the NHS ester of paclitaxel to form stable amide bonds, resulting in the ANG1005
conjugate with three paclitaxel molecules per peptide.[6]

 Purification and Analysis: The final product is purified using techniques such as high-
performance liquid chromatography (HPLC) to ensure high purity and is characterized to
confirm its structure.[6]

In Situ Brain Perfusion

This technique is used to measure the transport of substances across the BBB in rodents.[6]
[12]

o Animal Preparation: Anesthetized rodents are surgically prepared to isolate the carotid artery
for perfusion.

o Perfusion: A perfusion fluid containing the radiolabeled compound (e.g., 1251-ANG1005 or
3H-paclitaxel) is infused into the carotid artery at a constant rate.[6][12]

o Washout: After a set perfusion time, the brain is flushed with a tracer-free solution to remove
the compound from the cerebral vasculature.[6]
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o Sample Collection and Analysis: The brain is then harvested, and the amount of radioactivity
in the brain parenchyma is measured using a gamma or beta counter.[6][12] The brain influx
coefficient (Kin) is calculated to quantify the rate of transport across the BBB.

In Vitro Cytotoxicity Assay

The anti-proliferative activity of ANG1005 is assessed using cell-based assays.[6]

Cell Culture: Human cancer cell lines are cultured in 96-well plates.[6]

e Drug Incubation: The cells are incubated with varying concentrations of ANG1005 or
paclitaxel for a specified period (e.g., 48 hours).[6]

o Cell Viability Assessment: Cell viability is measured using methods such as the
[3H]thymidine incorporation assay, which quantifies DNA synthesis as a measure of cell
proliferation.[6]

o |C50 Determination: The concentration of the drug that inhibits cell growth by 50% (IC50) is
calculated from the dose-response curves.[6]

Conclusion and Future Directions

ANG1005 represents a promising strategy for the treatment of leptomeningeal carcinomatosis
by effectively delivering paclitaxel across the blood-brain barrier. The preclinical data
demonstrates significantly enhanced brain uptake, and the Phase Il clinical trial has shown
encouraging signs of clinical activity and a manageable safety profile in a heavily pre-treated
patient population with a high unmet medical need.

Future research should focus on:
« ldentifying predictive biomarkers to select patients most likely to respond to ANG1005.
» Exploring combination therapies to enhance the efficacy of ANG1005.

e Conducting larger, randomized controlled trials to definitively establish the clinical benefit of
ANG1005 in leptomeningeal carcinomatosis.
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This technical guide provides a comprehensive foundation for researchers and drug
development professionals working on advancing therapies for CNS malignancies. The data
and methodologies presented herein should serve as a valuable resource for the continued
investigation and development of ANG1005 and similar brain-penetrant therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate
that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]

3. Clinical protocol: Feasibility of evaluating abemaciclib neuropharmacokinetics of diffuse
midline glioma using intratumoral microdialysis | PLOS One [journals.plos.org]

e 4. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain
delivery vector Angiopep-2 - PMC [pmc.ncbi.nim.nih.gov]

e 5. aacrjournals.org [aacrjournals.org]

o 6. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into
Brain and Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nim.nih.gov]

e 7. Antitumour activity of ANG1005, a conjugate between paclitaxel and the new brain
delivery vector Angiopep-2 - PubMed [pubmed.ncbi.nim.nih.gov]

e 8. ascopubs.org [ascopubs.org]

e 9.0S7.2 APhase Il Study of ANG1005, a novel BBB/BCB Penetratant Taxane in Patients
with Recurrent Brain Metastases and Leptomeningeal Carcinomatosis from Breast Cancer -
PMC [pmc.ncbi.nlm.nih.gov]

e 10. ANG1005, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with
Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases -
PubMed [pubmed.ncbi.nlm.nih.gov]

e 11. researchgate.net [researchgate.net]

e 12. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10858675?utm_src=pdf-body
https://www.benchchem.com/product/b10858675?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/338758541_ANG1005_a_Brain-Penetrating_Peptide-Drug_Conjugate_Shows_Activity_in_Patients_with_Breast_Cancer_with_Leptomeningeal_Carcinomatosis_and_Recurrent_Brain_Metastases
https://pmc.ncbi.nlm.nih.gov/articles/PMC6136589/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6136589/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0291068
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0291068
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2538693/
https://aacrjournals.org/clincancerres/article/26/12/2789/82516/ANG1005-a-Brain-Penetrating-Peptide-Drug-Conjugate
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2896053/
https://pubmed.ncbi.nlm.nih.gov/18574456/
https://pubmed.ncbi.nlm.nih.gov/18574456/
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2004
https://pmc.ncbi.nlm.nih.gov/articles/PMC5782551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5782551/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5782551/
https://pubmed.ncbi.nlm.nih.gov/31969331/
https://pubmed.ncbi.nlm.nih.gov/31969331/
https://pubmed.ncbi.nlm.nih.gov/31969331/
https://www.researchgate.net/publication/313309589_OS72_A_Phase_II_Study_of_ANG1005_a_novel_BBBBCB_Penetratant_Taxane_in_Patients_with_Recurrent_Brain_Metastases_and_Leptomeningeal_Carcinomatosis_from_Breast_Cancer
https://academic.oup.com/noa/article/6/1/vdae186/7924187
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 13. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [ANG1005 for Leptomeningeal Carcinomatosis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858675#ang1005-for-leptomeningeal-
carcinomatosis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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